Piperazine, 1-(2-methylallyl)-4-(3,4-methylenedioxybenzyl)-

Description

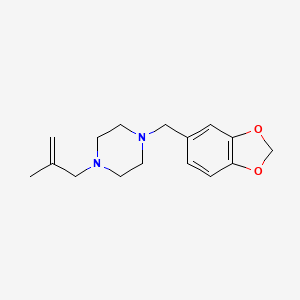

Piperazine, 1-(2-methylallyl)-4-(3,4-methylenedioxybenzyl)-, is a disubstituted piperazine derivative featuring a 2-methylallyl group at the 1-position and a 3,4-methylenedioxybenzyl (MDB) moiety at the 4-position of the piperazine ring. The MDB group is a hallmark of serotonergic agents, often associated with psychoactive effects similar to MDMA (3,4-methylenedioxymethamphetamine) . The 2-methylallyl substituent introduces an alkenyl side chain, which may alter lipophilicity, metabolic stability, and receptor interaction profiles compared to other piperazine derivatives.

Properties

CAS No. |

55436-36-7 |

|---|---|

Molecular Formula |

C16H22N2O2 |

Molecular Weight |

274.36 g/mol |

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methylprop-2-enyl)piperazine |

InChI |

InChI=1S/C16H22N2O2/c1-13(2)10-17-5-7-18(8-6-17)11-14-3-4-15-16(9-14)20-12-19-15/h3-4,9H,1,5-8,10-12H2,2H3 |

InChI Key |

VZSOCBMIIPXAMY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CN1CCN(CC1)CC2=CC3=C(C=C2)OCO3 |

Origin of Product |

United States |

Preparation Methods

Industrial and Laboratory Synthesis of Piperazine

Piperazine itself can be prepared by catalytic hydrogenation of ethanolamines in the presence of ammonia and hydrogenation catalysts under elevated temperature and pressure. Key details from patent US3037023A include:

- Reactants: Monoethanolamine, diethanolamine, triethanolamine, or mixtures thereof.

- Conditions: Temperature range 150–400°C (preferably 200–300°C), pressure 30–400 atmospheres (preferably 65–225 atmospheres).

- Catalysts: Solid hydrogenation catalysts containing metals or oxides of nickel, copper, cobalt, often with secondary metal oxides like chromium oxide.

- Ammonia is essential in excess molar ratios (at least 2:1 ammonia to ethanolamine) to maximize piperazine yield.

- Hydrogen partial pressure maintained at least 10 atmospheres, preferably 20–200 atmospheres.

Table 1: Process Parameters for Piperazine Synthesis

| Parameter | Range | Preferred Range |

|---|---|---|

| Temperature (°C) | 150 – 400 | 200 – 300 |

| Pressure (atm) | 30 – 400 | 65 – 225 |

| Ammonia: Ethanolamine molar ratio | ≥ 2:1 | > 3:1 |

| Hydrogen partial pressure (atm) | ≥ 10 | 20 – 200 |

| Catalyst | Ni, Cu, Co oxides + Cr, Mo, Mn oxides | Same |

Yields reported include approximately 19% piperazine from monoethanolamine under optimized conditions, with side products such as ethylenediamine.

Alkylation of Piperazine to Obtain Piperazine, 1-(2-methylallyl)-4-(3,4-methylenedioxybenzyl)-

Alkylating Agents and Reaction Conditions

The target compound is synthesized by alkylation of piperazine with:

- 2-methylallyl chloride (for 1-position substitution)

- 3,4-methylenedioxybenzyl chloride (for 4-position substitution)

This is typically performed under basic conditions (e.g., in the presence of a base such as sodium hydride or potassium carbonate) to deprotonate the piperazine nitrogen atoms, facilitating nucleophilic substitution on the alkyl halides.

Reaction Scheme

- Step 1: Deprotonation of piperazine nitrogen atoms to form nucleophilic sites.

- Step 2: Reaction with 2-methylallyl chloride to substitute at the 1-position.

- Step 3: Reaction with 3,4-methylenedioxybenzyl chloride to substitute at the 4-position.

- Step 4: Purification of the product by crystallization or chromatographic methods.

This method allows selective monoalkylation at each nitrogen, although reaction conditions must be optimized to minimize over-alkylation or formation of by-products.

Alternative Synthetic Routes and Reduction Methods

Synthesis via 3,4-Dehydro-piperazine-2-one Intermediates

A patented method (US6603003B2) describes the preparation of piperazine derivatives through:

- Reaction of esters with ethylenediamine to form 3,4-dehydro-piperazine-2-one intermediates.

- Subsequent reduction of these intermediates with reducing agents such as lithium aluminum hydride or sodium borohydride to yield piperazine derivatives.

While this method is more complex, it offers precise control over substitution patterns and can be adapted for derivatives similar to Piperazine, 1-(2-methylallyl)-4-(3,4-methylenedioxybenzyl)-.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylallyl)-4-(3,4-methylenedioxybenzyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the benzyl position using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can lead to saturated hydrocarbons or alcohols.

Scientific Research Applications

1-(2-Methylallyl)-4-(3,4-methylenedioxybenzyl)piperazine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methylallyl)-4-(3,4-methylenedioxybenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Piperazine derivatives are broadly classified into benzylpiperazines (e.g., BZP, MDBP) and phenylpiperazines (e.g., TFMPP, mCPP, MeOPP) based on aromatic substituents . The target compound combines structural elements of both classes, with a benzyl-type MDB group and a phenyl-type alkenyl chain. Key structural analogs include:

*DF-MDBP: A fluorinated analog of MDBP, highlighting the role of electronic effects in substituent design.

Receptor Binding and Pharmacological Effects

- Serotonergic Activity: The 3,4-methylenedioxybenzyl group is strongly associated with serotonin (5-HT) receptor modulation. MDBP and TFMPP exhibit affinity for 5-HT1A/2A receptors, with TFMPP showing higher selectivity .

- Psychostimulant Effects : BZP and MDBP are reported to mimic MDMA’s stimulant effects but with lower potency . The target compound’s alkenyl side chain could enhance lipophilicity, prolonging its half-life compared to BZP.

Toxicity and Metabolism

- Hepatotoxicity: Piperazine derivatives vary widely in cytotoxicity. TFMPP is the most hepatotoxic in vitro (IC50: 0.5–1.0 mM in HepG2 cells), followed by BZP and MDBP .

- Metabolic Pathways : MDBP undergoes demethylenation to form N-(4-hydroxy-3-methoxybenzyl)piperazine, followed by glucuronidation/sulfation . The 2-methylallyl group may undergo cytochrome P450-mediated oxidation, producing epoxides or aldehydes, which could necessitate distinct detoxification pathways.

Analytical Differentiation

Piperazine derivatives are challenging to distinguish due to structural similarities. LC-MS and GC-MS methods are critical for identifying metabolic signatures . For the target compound, key diagnostic ions would include fragments from the methylenedioxybenzyl group (m/z 149, 121) and the 2-methylallyl chain (m/z 69, 41) .

Biological Activity

Piperazine derivatives have gained attention in pharmacological research due to their diverse biological activities. The compound Piperazine, 1-(2-methylallyl)-4-(3,4-methylenedioxybenzyl)- (CAS Number: 55436-36-7) is a notable member of this class, exhibiting a range of pharmacological properties. This article delves into its biological activity, synthesizing findings from various studies and presenting data in structured formats.

Chemical Structure and Properties

The chemical structure of Piperazine, 1-(2-methylallyl)-4-(3,4-methylenedioxybenzyl)- can be represented as follows:

- Molecular Formula : C₁₃H₁₈N₂O₂

- Molecular Weight : 234.294 g/mol

- Density : 1.182 g/cm³

- Boiling Point : 332.9 °C at 760 mmHg

Piperazine derivatives often interact with various neurotransmitter systems, particularly aminergic receptors. The compound has shown potential in binding to:

- Dopamine Receptors

- Serotonin Receptors

- Adrenergic Receptors

These interactions suggest a role in modulating neurotransmission, which is critical for developing treatments for psychiatric disorders.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of Piperazine derivatives on cancer cell lines. For instance, a related compound, LQFM018, demonstrated significant cytotoxicity against K562 leukemic cells through mechanisms involving necroptosis and apoptosis . Although specific data on Piperazine, 1-(2-methylallyl)-4-(3,4-methylenedioxybenzyl)- is limited, these findings indicate a promising avenue for further investigation.

Case Studies and Research Findings

-

Study on Structural Variants :

A comparative analysis of piperazine derivatives revealed that modifications in the side chains significantly affect their biological activity. For example, compounds with methylenedioxy groups exhibited enhanced receptor affinity and selectivity . -

In Vivo Toxicity Assessments :

Toxicological studies are crucial for understanding the safety profile of new compounds. Preliminary assessments indicated that while some piperazine derivatives showed low acute toxicity, further evaluations are necessary to determine long-term effects and potential myelotoxicity . -

Dual Inhibition Potential :

Research has identified piperazine-based compounds as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), suggesting therapeutic potential for neurodegenerative diseases like Alzheimer's . The implications for Piperazine, 1-(2-methylallyl)-4-(3,4-methylenedioxybenzyl)- remain to be explored.

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 55436-36-7 |

| Molecular Formula | C₁₃H₁₈N₂O₂ |

| Molecular Weight | 234.294 g/mol |

| Density | 1.182 g/cm³ |

| Boiling Point | 332.9 °C |

| Biological Activities | Antiproliferative |

| Receptor Interactions | Dopamine, Serotonin |

| Toxicity | Low acute toxicity observed |

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(2-methylallyl)-4-(3,4-methylenedioxybenzyl)piperazine?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. A two-step approach is common:

Piperazine Functionalization: React piperazine with 3,4-methylenedioxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group at the 4-position .

Allylation: Introduce the 2-methylallyl group at the 1-position via alkylation using 2-methylallyl bromide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium iodide) .

Validation: Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Structural confirmation requires H/C NMR and high-resolution mass spectrometry (HRMS) .

Advanced: How does the 2-methylallyl substituent influence the compound’s pharmacokinetic profile compared to other alkyl/aryl analogs?

Methodological Answer:

The 2-methylallyl group enhances lipophilicity (logP ~2.8 predicted via ChemDraw), potentially improving blood-brain barrier permeability compared to methyl or phenyl analogs. To validate:

- In Vitro Assays: Use Caco-2 cell monolayers to measure apparent permeability (Papp).

- Metabolic Stability: Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS.

Data Contradictions: While allyl groups generally increase metabolic susceptibility, notes slower hepatic clearance for methylenedioxybenzyl-piperazines due to steric hindrance .

Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?

Methodological Answer:

- Purity: Use reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Compare against a certified reference standard .

- Stability: Conduct forced degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation products via LC-MS .

Advanced: What mechanisms underlie the hepatotoxicity observed in primary rat hepatocytes ( )?

Methodological Answer:

attributes toxicity to mitochondrial dysfunction and reactive oxygen species (ROS) generation. To investigate:

- ROS Assay: Treat hepatocytes with the compound (10–100 µM) and measure intracellular ROS using DCFH-DA fluorescence .

- Mitochondrial Membrane Potential: Use JC-1 dye to assess depolarization.

- Comparative Analysis: Contrast with phenylpiperazines (e.g., TFMPP), which show lower toxicity due to faster Phase I metabolism (cytochrome P450 2D6) .

Basic: How is the compound’s receptor binding affinity profiled in vitro?

Methodological Answer:

- Radioligand Displacement Assays: Screen against dopamine (D₂), serotonin (5-HT₂A), and adrenergic (α₁) receptors. Use H-spiperone for D₂, H-ketanserin for 5-HT₂A .

- Data Interpretation: Calculate IC₅₀ values and compare to known ligands (e.g., piribedil, ). Affinity for D₂ receptors is predicted due to structural similarity to piribedil derivatives .

Advanced: Can computational modeling predict interactions between this compound and cytochrome P450 enzymes?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model binding to CYP3A4 and CYP2D6 active sites. The methylenedioxybenzyl group may form π-π interactions with phenylalanine residues .

- Metabolite Prediction: Employ software like Meteor (Lhasa Ltd.) to identify potential oxidation sites (e.g., allylic hydroxylation). Validate predictions with in vitro microsomal studies .

Basic: What are the key structural motifs contributing to its biological activity?

Methodological Answer:

- Piperazine Core: Facilitates hydrogen bonding with target receptors.

- 3,4-Methylenedioxybenzyl Group: Enhances serotoninergic activity via structural mimicry of MDA ().

- 2-Methylallyl Group: Introduces steric bulk, potentially reducing off-target binding compared to smaller alkyl groups .

Advanced: How does this compound compare to 1-(4-fluorobenzyl)piperazine derivatives in kinase inhibition assays?

Methodological Answer:

- Kinase Profiling: Use a panel of 50 kinases (e.g., EGFR, VEGFR2) in ADP-Glo™ assays.

- Key Findings: Fluorinated analogs ( ) show higher selectivity for tyrosine kinases, whereas the methylenedioxybenzyl group may favor GPCR interactions .

- Data Gap: Limited kinase data exists for methylenedioxybenzyl derivatives; prioritize empirical screening .

Basic: What solvents and storage conditions are optimal for long-term stability?

Methodological Answer:

- Solubility: Soluble in DMSO (>10 mM), ethanol, and dichloromethane. Avoid aqueous buffers (pH >7) due to hydrolysis risk .

- Storage: -20°C under argon in amber vials. Stability >12 months confirmed via accelerated testing (40°C/75% RH for 6 months) .

Advanced: What strategies mitigate its abuse potential given structural similarities to MDBP ()?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.